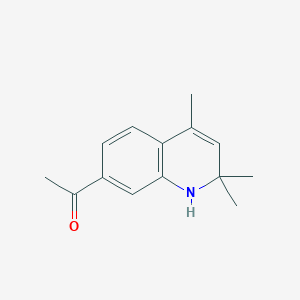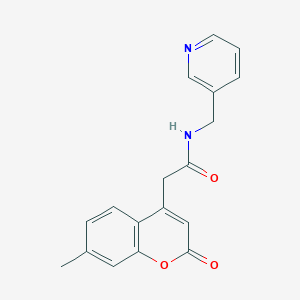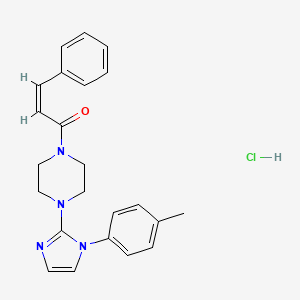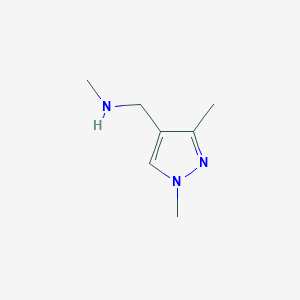![molecular formula C16H16N4O4S B2771613 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2034401-81-3](/img/structure/B2771613.png)
1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one . These compounds have been extensively studied in the biomedical field, leading to the discovery of various biologically active compounds .
Synthesis Analysis
Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .Wissenschaftliche Forschungsanwendungen
Amnesia-Reversal Activity and Neuropharmacological Applications
The compound 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione has been explored for its potential in reversing amnesia, specifically targeting electroconvulsive shock (ECS) induced amnesia in mice. Research conducted by Butler et al. (1987) demonstrated that certain cyclic imides, including structures related to this compound, could potentially reverse ECS-induced amnesia. Their study explored the effects of various structural modifications on the biological activity, finding specific configurations that showed promising results in improving cognitive functions in both animal models and potentially cognitively impaired human subjects. This research suggests a potential avenue for treating cognitive impairments related to memory loss (Butler et al., 1987).
Synthetic Methodology and Chemical Reactions
The chemical synthesis and reactions involving compounds similar to this compound have been extensively studied to understand their structural and chemical properties. For example, Shaterian and Mohammadnia (2012) described a novel synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives using basic ionic liquids as catalysts, highlighting the versatility and reactivity of these heterocyclic compounds under different synthetic conditions. Such research not only expands the chemical knowledge base but also opens up new possibilities for creating compounds with potential therapeutic applications (Shaterian & Mohammadnia, 2012).
Polymorphism and Structural Studies
The study of polymorphism and structural characterization is vital in understanding the physical and chemical properties of pharmaceutical compounds. Mohamed et al. (2016) conducted research on pyrazolidine-3,5-diones derivatives, examining their crystalline forms and proposing mechanisms based on their findings. Such studies are crucial in the pharmaceutical industry, where the polymorphic form of a drug can significantly affect its bioavailability, stability, and solubility. The investigation into the polymorphism of these compounds provides essential insights into optimizing their therapeutic efficacy (Mohamed et al., 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site on the receptor, influencing receptor activity indirectly. As a negative modulator, this compound reduces the receptor’s response to glutamate, the natural ligand .
Biochemical Pathways
The modulation of mGluR2 affects the glutamatergic system in the central nervous system (CNS), which is involved in synaptic transmission and neuronal excitability . The binding of glutamate to mGluR2 activates intracellular signaling partners, leading to various cellular events .
Result of Action
The modulation of mGluR2 by this compound can potentially be useful in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies . This is consistent with the primary localization of mGluR2 in brain areas such as the cortex, hippocampus, and the striatum .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It has been found to interact with various enzymes and proteins . The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione has been shown to have significant effects on various types of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
1-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-15-5-6-16(22)20(15)12-1-3-14(4-2-12)25(23,24)18-9-10-19-13(11-18)7-8-17-19/h1-4,7-8H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVJBTRRZUHNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN4C(=CC=N4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771536.png)

![9-cyclohexyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2771543.png)

![3-[1-benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2771545.png)
![2-(3-methoxybenzyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2771546.png)


![Methyl 3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-(propan-2-yloxy)benzoate](/img/structure/B2771551.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide](/img/structure/B2771553.png)
